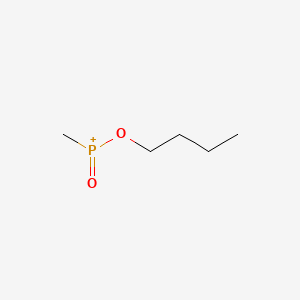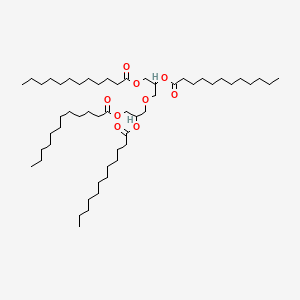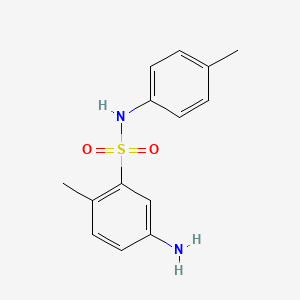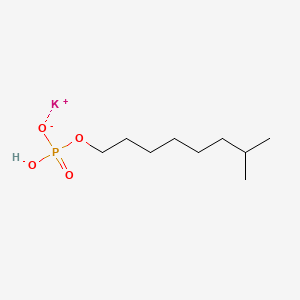
Potassium isononyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium isononyl hydrogen phosphate is an organophosphate compound that combines the properties of potassium salts and organic phosphate esters. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium isononyl hydrogen phosphate can be synthesized through the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful addition of isononyl alcohol to phosphoric acid, followed by the gradual introduction of potassium hydroxide. The reaction mixture is then purified through filtration and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium isononyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into isononyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Neutralization: The compound can be neutralized by acids to form the corresponding potassium salts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Hydrolysis: Isononyl alcohol and potassium phosphate.
Esterification: Various esters depending on the alcohol used.
Neutralization: Corresponding potassium salts.
Wissenschaftliche Forschungsanwendungen
Potassium isononyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of potassium isononyl hydrogen phosphate involves its ability to interact with various molecular targets. In biochemical systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular signaling and energy transfer. The compound’s hydrophobic isononyl group allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium dihydrogen phosphate
- Potassium hydrogen phosphate
- Sodium isononyl hydrogen phosphate
Comparison
Potassium isononyl hydrogen phosphate is unique due to its combination of a hydrophobic isononyl group and a hydrophilic phosphate group. This dual nature allows it to function in both aqueous and non-aqueous environments, making it more versatile than similar compounds like potassium dihydrogen phosphate and potassium hydrogen phosphate, which are primarily hydrophilic. Sodium isononyl hydrogen phosphate shares similar properties but differs in its cation, which can affect its solubility and reactivity.
Eigenschaften
CAS-Nummer |
94247-19-5 |
|---|---|
Molekularformel |
C9H20KO4P |
Molekulargewicht |
262.32 g/mol |
IUPAC-Name |
potassium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.K/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
IWNTXDCWOFGELB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


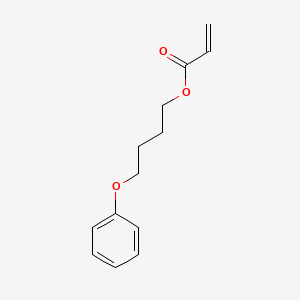
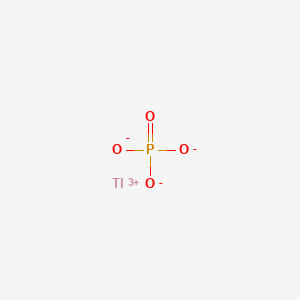
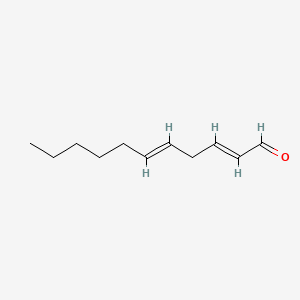
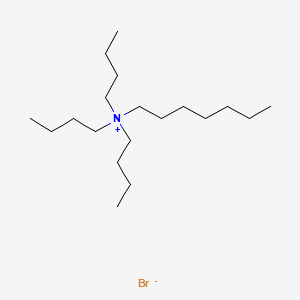
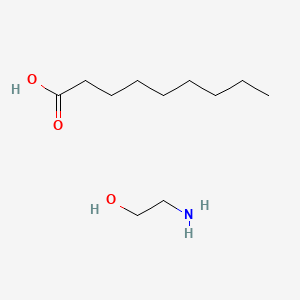
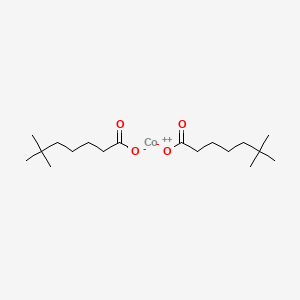
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)

